

Spectroscopic Characterization of 3,4'-Oxydianiline: A Technical Guide

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Compound of Interest

Compound Name:	3-[3-(4-Aminophenoxy)phenoxy]aniline
CAS No.:	122181-72-0
Cat. No.:	B13983882

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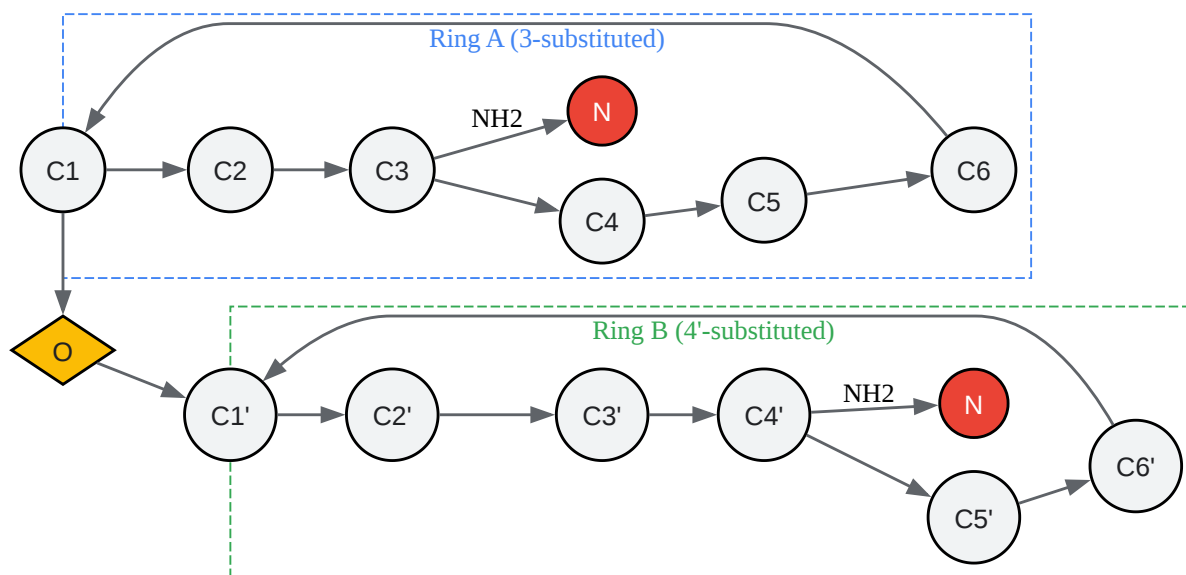
Executive Summary & Molecular Architecture

3,4'-Oxydianiline (3,4'-ODA), CAS [2657-87-6], represents a critical asymmetric monomer in the synthesis of high-performance polyimides.[1][2][3][4] Unlike its symmetric isomer (4,4'-ODA), the 3,4'-configuration introduces structural irregularity that disrupts polymer chain packing.[2] This results in polyimides with enhanced solubility, optical transparency, and melt processability without significantly compromising thermal stability.

This guide provides a rigorous spectroscopic profile of 3,4'-ODA, synthesizing experimental data with theoretical assignment logic to aid in purity verification and structural confirmation during drug development or materials synthesis.

Molecular Structure & Numbering Scheme

The following diagram defines the atom numbering used throughout the spectroscopic tables. Note the distinct environments of Ring A (meta-substituted) and Ring B (para-substituted).



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Figure 1: Connectivity and numbering logic for 3,4'-Oxydianiline. Ring A is meta-substituted; Ring B is para-substituted.

Spectroscopic Profile

Proton NMR (¹H NMR)

The asymmetry of 3,4'-ODA creates a complex aromatic region compared to the clean AA'BB' system of 4,4'-ODA.[2] The spectrum is characterized by a superposition of a 1,3-disubstituted system (Ring A) and a 1,4-disubstituted system (Ring B).[2]

Solvent: DMSO-ngcontent-ng-c747876706="" _ngghost-ng-c4038370108="" class="inline ng-star-inserted">

(Standard for aromatic amines to prevent H-D exchange of amine protons). Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).

6.62 - 6.65	Multiplet	1H	H-6 (Ring A)	Ortho to ether, Para to amine. Overlaps with Ring B doublet.
6.33	Doublet (d)	1H	H-4 (Ring A)	Ortho to amine, Para to ether.[2] Shielded by amine resonance.
6.23	Singlet/Narrow d	1H	H-2 (Ring A)	"Inner" proton between ether and amine.[2] Highly shielded and distinct.
3.60	Broad Singlet	4H		Exchangeable amine protons. Position varies with concentration/wa ter content.

“

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Analyst Note: The key differentiator from 4,4'-ODA is the splitting of the aromatic region. 4,4'-ODA shows two distinct doublets (AA'BB'). 3,4'-ODA shows a complex multiplet pattern with the unique H-2 singlet/doublet at ~6.23 ppm being a diagnostic fingerprint for the 3-isomer.[2]

Carbon-13 NMR (C NMR)

Note: Experimental values may vary slightly by solvent. The following are high-confidence assignments based on substituent chemical shift additivity rules (SCS).

Shift (ngcontent-ng-c747876706="" _ngghost-ng-c4038370108="" class="inline ng-star-inserted"> , ppm)	Carbon Type	Assignment	Logic
159.0 - 160.0	Quaternary (C-O)	C1 (Ring A)	Ips-position to Ether Oxygen (Deshielded).
150.0 - 151.0	Quaternary (C-N)	C3 (Ring A)	Ipo-position to Amine Nitrogen.[2]
148.0 - 149.0	Quaternary (C-O)	C1' (Ring B)[2]	Para-substituted ring ether carbon.
143.0 - 144.0	Quaternary (C-N)	C4' (Ring B)[2]	Para-substituted ring amine carbon.
130.0 - 131.0	CH	C5 (Ring A)	Meta-position, least affected by resonance shielding.[2]
119.0 - 120.0	CH	C2', C6' (Ring B)[2]	Ortho to ether.
114.0 - 115.0	CH	C3', C5' (Ring B)[2]	Ortho to amine (Shielded).
108.0 - 110.0	CH	C6 (Ring A)	Ortho to ether.
106.0 - 107.0	CH	C4 (Ring A)	Ortho to amine.[2]
102.0 - 103.0	CH	C2 (Ring A)	Most shielded aromatic carbon (between O and N).[2]

Fourier Transform Infrared (FT-IR)

The IR spectrum confirms the presence of primary amines and the ether linkage.

Wavenumber (ngcontent-ng-c747876706="" _ngghost-ng-c4038370108="" class="inline ng- star-inserted">)	Vibration Mode	Functional Group	Notes
3300 - 3450	N-H Stretch	Primary Amine	Doublet (Asymmetric/Symmetric stretch).
3030 - 3060	C-H Stretch	Aromatic Ring	Weak intensity.[2]
1590 - 1620	N-H Bend	Primary Amine	"Scissoring" vibration.
1490 - 1500	C=C Stretch	Aromatic Ring	Skeletal vibrations.
1220 - 1240	C-O-C Stretch	Aryl Ether	Strong, characteristic band.[2]
830 - 840	C-H Bend (oop)	Para-substitution	Diagnostic for Ring B.
690 - 780	C-H Bend (oop)	Meta-substitution	Diagnostic for Ring A.

Mass Spectrometry (MS)

- Molecular Formula:ngcontent-ng-c747876706="" _ngghost-ng-c4038370108="" class="inline ng-star-inserted">

[3][5]

- Molecular Weight: 200.24 g/mol [2][3][4][6]
- Ionization Mode: ESI+ or EI

- Parent Ion (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

): m/z 200.1

- Base Peak: Typically m/z 200 (Molecular ion is stable).
- Fragmentation: Loss of ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

(m/z ~184) or cleavage at ether linkage (rare under soft ionization).

Experimental Protocols

NMR Sample Preparation (Standardized)

To ensure reproducibility and avoid peak shifting due to concentration effects (especially for protons):

- Solvent Selection: Use DMSO-ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

(99.9% D). Chloroform-ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

(

) is often insufficient for dissolving polar diamines and may cause peak overlap.

- Concentration: Weigh 10-15 mg of 3,4'-ODA.
- Dissolution: Add 0.6 mL of DMSO-
into a clean vial. Vortex until fully dissolved (solution should be clear pale yellow).
- Transfer: Transfer to a 5mm NMR tube.
- Acquisition:
 - Relaxation Delay (

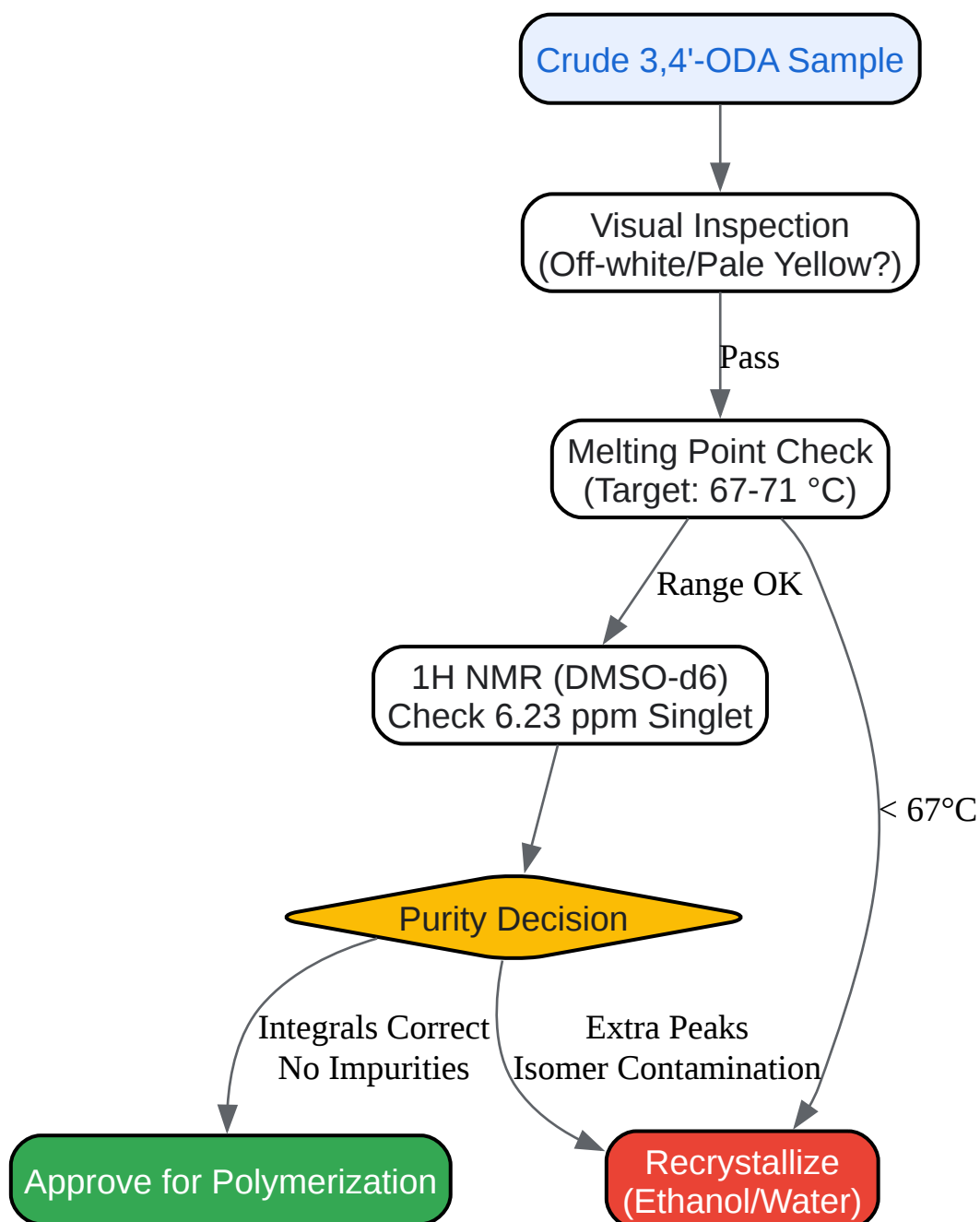
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second (ensure integration accuracy).

- Scans: 16 (1H), 512+ (13C).

Purity Verification Workflow

The following Graphviz diagram outlines the decision logic for verifying the quality of 3,4'-ODA monomer prior to polymerization.



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Figure 2: Analytical workflow for quality control of 3,4'-Oxydianiline.

Synthesis Context

Understanding the synthesis helps identify potential impurities (e.g., unreduced nitro compounds). 3,4'-ODA is typically synthesized via the catalytic hydrogenation of 3-amino-4'-nitrodiphenyl ether.^{[1][2]}

- Precursor: 3-amino-4'-nitrodiphenyl ether (or 3-nitro-4'-aminodiphenyl ether).[1][2]
- Reaction:
.
- Key Impurity: Residual nitro-intermediate.[2] Look for signals at 8.0 - 8.2 ppm in ¹H NMR (characteristic of protons ortho to nitro group).
([ngcontent-ng-c747876706="" _ngghost-ng-c4038370108="" class="inline ng-star-inserted">](#)
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